molecular formula C6H3ClIN3S B13650505 4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine

4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine

Cat. No.: B13650505
M. Wt: 311.53 g/mol
InChI Key: PWZDOLGAQUWZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine is a synthetically versatile, polyhalogenated fused heterocycle of significant interest in modern drug discovery. This compound serves as a key chemical intermediate, particularly in the exploration of novel small-molecule therapeutics. Its structure incorporates a fused isothiazolopyridine core, a scaffold recognized for its potential in medicinal chemistry, as evidenced by research into related structures like isothiazolo[4,3-b]pyridines for targets such as cyclin G-associated kinase (GAK) . The presence of both chloro and iodo substituents at the 4 and 7 positions, respectively, provides distinct handles for selective cross-coupling reactions and further functionalization, allowing researchers to rapidly generate a diverse library of analogues for structure-activity relationship (SAR) studies. The 3-amine group offers an additional site for derivatization or for contributing to critical hydrogen-bonding interactions with biological targets. While the specific biological activity of this exact compound may not be fully characterized in the public domain, its core structure is highly relevant in the development of compounds with agonistic activity against stimulator of interferon genes (STING), a prominent target in oncology and immunology . Furthermore, such fused heterocyclic systems are frequently investigated for a range of pharmacological activities, including antitumor, antifungal, and antiparasitic effects . This reagent is intended for use by qualified researchers as a building block in the synthesis of more complex molecules for biological screening and optimization. Handling Precautions: For Research Use Only. Not approved for diagnostic or therapeutic use. This product is not for human or veterinary use. Safety data for this specific compound should be reviewed prior to use. Researchers should consult the relevant safety data sheets and handle all chemicals appropriately in a controlled laboratory environment.

Properties

Molecular Formula

C6H3ClIN3S

Molecular Weight

311.53 g/mol

IUPAC Name

4-chloro-7-iodo-[1,2]thiazolo[4,5-c]pyridin-3-amine

InChI

InChI=1S/C6H3ClIN3S/c7-5-3-4(2(8)1-10-5)12-11-6(3)9/h1H,(H2,9,11)

InChI Key

PWZDOLGAQUWZJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=NS2)N)C(=N1)Cl)I

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reagents

Compound/Material Role in Synthesis
Halogenated isothiazole derivative Core scaffold precursor
Chlorinating agent (e.g., N-chlorosuccinimide) Introduction of chlorine substituent
Iodinating agent (e.g., iodine or iodinating reagents) Introduction of iodine substituent
Aminating reagent (e.g., ammonia or amine source) Amination at position 3
Solvent (e.g., dimethyl sulfoxide) Reaction medium
Inert atmosphere (e.g., nitrogen) To prevent oxidation or side reactions

Representative Procedure (Based on Patent EP3868764 A1)

  • Halogenation Step : Under a nitrogen atmosphere, the halogenated isothiazole precursor is treated with chlorinating and iodinating agents to selectively introduce chlorine at the 4-position and iodine at the 7-position on the isothiazolo[4,5-c]pyridine ring. The reaction is conducted in dimethyl sulfoxide (DMSO) as solvent to ensure solubility and control of reaction kinetics.

  • Amination Step : The halogenated intermediate is then subjected to nucleophilic substitution with an amine source to install the amino group at the 3-position. This step is typically performed under controlled temperature and inert atmosphere to maximize yield and purity.

  • Purification : The crude product is purified by standard methods such as recrystallization or chromatographic techniques to isolate 4-chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine with high purity.

Reaction Conditions Summary

Step Conditions Notes
Halogenation DMSO solvent, nitrogen atmosphere Selective chlorination and iodination
Amination Controlled temperature, inert atmosphere Nucleophilic substitution at C-3
Purification Recrystallization or chromatography Ensures compound purity

Analytical Data and Characterization

The synthesized 4-chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine is characterized by:

  • Molecular Formula : C6H3ClIN3S
  • Molecular Weight : Approximately 281.55 g/mol
  • Spectral Data :
    • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the amino group and halogen substituents.
    • Mass spectrometry verifies molecular weight and purity.
  • Reactivity : The compound’s electrophilicity is enhanced by the chlorine and iodine atoms, facilitating further chemical modifications if necessary.

Research Findings and Applications Related to Preparation

  • The compound is documented in patent literature (EP3868764 A1) as a STING agonist, which highlights its synthesis as part of a broader series of heterocyclic compounds with immunomodulatory activity.
  • The synthetic methodology emphasizes the importance of maintaining an inert atmosphere and using polar aprotic solvents like DMSO to achieve selective halogenation and amination without side reactions.
  • The presence of both chlorine and iodine in the molecule is strategically designed to modulate biological activity and chemical reactivity, which is critical for its function as a therapeutic agent.

Comparative Data Table of Preparation Parameters

Parameter Typical Condition Impact on Product
Solvent Dimethyl sulfoxide (DMSO) Enhances solubility and selectivity
Atmosphere Nitrogen (inert) Prevents oxidation and side reactions
Temperature Controlled (ambient to moderate) Optimizes reaction rate and yield
Halogenating agents N-chlorosuccinimide, iodine Selective halogen introduction
Aminating reagent Ammonia or primary amines Efficient nucleophilic substitution
Purification method Recrystallization or chromatography High purity and yield

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species .

Scientific Research Applications

4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The isothiazolo[4,5-c]pyridine core differentiates this compound from analogs such as 3H-imidazol[4,5-c]pyridine derivatives (e.g., 2-(3,6-dihalopyridin-2-yl)-3H-imidazol[4,5-c]pyridines). Key distinctions include:

  • Electronic Properties : The isothiazole ring (S and N atoms) confers greater electronegativity and polarizability compared to the imidazole ring (two N atoms), influencing reactivity and binding interactions.
  • Synthetic Routes : The patent method for imidazolopyridines employs zinc-amine bases for coupling reactions, whereas isothiazolo derivatives may require alternative strategies for sulfur incorporation (e.g., thiol-ene cyclization) .
Table 1: Core Structure Comparison
Compound Core Heterocycle Key Substituents Synthesis Method
4-Chloro-7-iodoisothiazolo[...] Isothiazolo[4,5-c]pyridine 4-Cl, 7-I, 3-NH₂ Likely halogenation + cyclization
2-(3,6-Dihalopyridin-2-yl)-3H-imidazol[...] Imidazol[4,5-c]pyridine 3,6-diHal (Cl, Br, etc.) Zinc-amine base coupling

Halogen Substituent Effects

Halogen positioning and identity significantly impact physicochemical and biological properties:

  • 4-Chloro-7-iodo vs. 3,6-Dihalo Derivatives: The target compound’s halogen placement (positions 4 and 7) contrasts with the 3,6-dihalogenation in imidazolopyridines.
  • Reactivity : Iodine’s susceptibility to nucleophilic substitution (e.g., in Suzuki-Miyaura cross-coupling) offers functionalization pathways distinct from chloro or bromo analogs.
Table 2: Halogen Effects
Compound Halogen Positions Electronic Effects (σₚ) Applications
4-Chloro-7-iodoisothiazolo[...] 4-Cl, 7-I Moderate (Cl), Weak (I) Antimicrobial, radiopharmaceuticals
3,6-Dichloroimidazol[...] 3-Cl, 6-Cl Strong (Cl) Kinase inhibitors, agrochemicals

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine, and how do reaction parameters influence yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization and halogenation. Key parameters include:

  • Temperature : Maintaining 50–80°C during cyclization minimizes side-product formation .
  • Catalysts : Transition-metal catalysts (e.g., Pd/C) enhance regioselective iodination at the 7-position .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) improve purity (>95%) .
    • Validation : Monitor intermediates via HPLC and confirm final structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : Assign peaks for the isothiazole ring (δ 7.8–8.2 ppm for aromatic protons) and amine group (δ 5.2–5.6 ppm) .
  • X-ray crystallography : Resolve bond lengths (e.g., C–N: 1.34 Å, C–I: 2.10 Å) and π-stacking interactions (3.3 Å spacing) to confirm molecular packing .
  • Elemental analysis : Validate stoichiometry (C, H, N, S, Cl, I) within 0.3% error .

Q. How can researchers assess the compound's in vitro bioactivity against kinase targets?

  • Protocol :

  • Kinase inhibition assays : Use ADP-Glo™ kinase assays with recombinant kinases (e.g., EGFR, JAK2) at 1–100 µM compound concentrations .
  • Dose-response curves : Calculate IC50_{50} values using GraphPad Prism.
  • Control compounds : Compare with staurosporine or known kinase inhibitors to validate assay robustness .

Advanced Research Questions

Q. What mechanistic insights explain the compound's selective inhibition of specific kinases?

  • Approach :

  • Molecular docking : Simulate binding to kinase ATP pockets (e.g., EGFR: PDB 1M17) to identify key interactions (e.g., halogen bonding with I atom) .
  • Mutagenesis studies : Replace residues (e.g., Lys721 in EGFR) to test hydrogen-bonding contributions to inhibitory activity .
    • Validation : Correlate computational predictions with enzymatic IC50_{50} shifts in mutant kinases .

Q. How should conflicting data on the compound's solubility and stability be resolved?

  • Strategies :

  • Solubility profiling : Use shake-flask method in PBS (pH 7.4) and DMSO, validated by UV-Vis spectroscopy .
  • Stability studies : Accelerated degradation testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH <3) may hydrolyze the isothiazole ring .
    • Mitigation : Lyophilize the compound for long-term storage and use freshly prepared solutions for assays .

Q. What computational models predict the compound's ADMET properties?

  • Tools :

  • SwissADME : Predict logP (2.8), blood-brain barrier permeability (low), and CYP450 inhibition .
  • ProTox-II : Estimate hepatotoxicity (Probability: 65%) based on structural alerts (e.g., aromatic amines) .
    • Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. How can regioselectivity challenges during functionalization (e.g., Suzuki coupling) be addressed?

  • Optimization :

  • Protecting groups : Temporarily block the amine with Boc to direct cross-coupling to the 4-chloro position .
  • Catalyst screening : Test Pd(PPh3_3)4_4 vs. XPhos Pd G3 for C–I bond activation in aryl-aryl couplings .
    • Analysis : Use 19^19F NMR (if fluorinated partners) or LC-MS to track coupling efficiency .

Q. What strategies validate the compound's mechanism of action in cellular models?

  • Methods :

  • CRISPR knockouts : Delete target kinases in cell lines (e.g., HeLa) to confirm on-target effects .
  • Phosphoproteomics : Quantify kinase substrate phosphorylation (e.g., STAT3 Tyr705) via Western blot or Luminex assays .
    • Controls : Include inactive analogs (e.g., 7-H instead of 7-I) to rule off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.